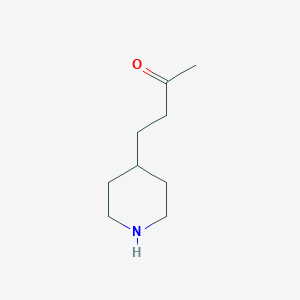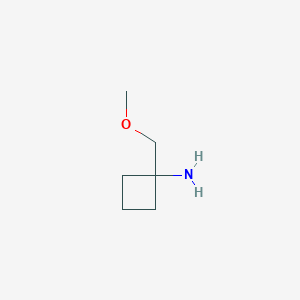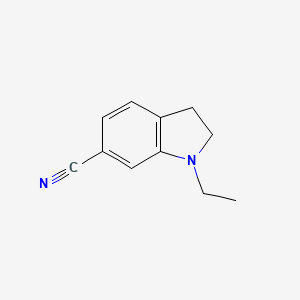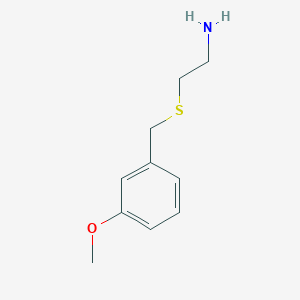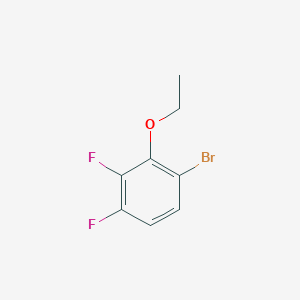
6-Bromo-2,3-difluorophenetole
Vue d'ensemble
Description
6-Bromo-2,3-difluorophenetole is a chemical compound with the CAS Number: 1122410-43-8 . It has a molecular weight of 237.04 and its IUPAC name is 1-bromo-2-ethoxy-3,4-difluorobenzene . It is stored at a temperature of 2-8°C and is in liquid form .
Molecular Structure Analysis
The InChI code for 6-Bromo-2,3-difluorophenetole is1S/C8H7BrF2O/c1-2-12-8-5(9)3-4-6(10)7(8)11/h3-4H,2H2,1H3 . This code provides a unique identifier for the molecular structure of the compound. Physical And Chemical Properties Analysis
6-Bromo-2,3-difluorophenetole is a liquid at room temperature . and is stored at a temperature of 2-8°C .Applications De Recherche Scientifique
Computational Study of Nucleophilic Substitution Reactions
A computational investigation into nucleophilic substitution reactions involving 2-bromo-1-arylethanones, a category to which 6-Bromo-2,3-difluorophenetole is closely related, has been conducted. The study utilized Density Functional Theory (DFT) calculations to explore the chemical behavior and reaction mechanisms of these compounds, providing insights into their potential applications in synthetic chemistry. The research highlights the utility of DFT in predicting reaction outcomes in complex organic molecules, potentially paving the way for new synthetic pathways involving 6-Bromo-2,3-difluorophenetole derivatives (Erdogan & Erdoğan, 2019).
Halogenated Aniline Derivatives
Research into halogenated aniline derivatives, which include structures similar to 6-Bromo-2,3-difluorophenetole, has led to the discovery of compounds with significant molecular interactions. These interactions are primarily due to the presence of halogen atoms, which can form infinite chains via hydrogen bonding. This property could be of interest in the development of materials with specific optical or electronic properties, where 6-Bromo-2,3-difluorophenetole derivatives might find application (Ferguson et al., 1998).
Electrophilic Ipso Substitution in Fluorobenzenes
A study on the electrophilic ipso substitution of trimethylsilyl groups in fluorobenzenes, which shares similarities with the chemical structure of 6-Bromo-2,3-difluorophenetole, demonstrated the potential for creating unusually substituted fluoroarenes. This research suggests possible synthetic applications for 6-Bromo-2,3-difluorophenetole in the development of novel fluorinated aromatic compounds, which could be useful in various industrial and pharmaceutical applications (Coe, Stuart, & Moody, 1998).
Synthesis of Fluorothiophene Derivatives
The synthesis of 3-Fluorothiophene from bromo-chlorothiophene, a process that involves nucleophilic aromatic substitution, highlights the reactivity of bromo-fluoro compounds in facilitating the introduction of fluorine into heterocyclic structures. This methodology could be applied to 6-Bromo-2,3-difluorophenetole, enabling the synthesis of novel fluorinated heterocycles with potential applications in materials science and pharmaceutical development (Kassmi, Fache, & Lemaire, 1994).
Safety and Hazards
The safety information for 6-Bromo-2,3-difluorophenetole includes several hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing mist, gas, or vapors, avoiding contact with skin and eyes, and using personal protective equipment .
Propriétés
IUPAC Name |
1-bromo-2-ethoxy-3,4-difluorobenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrF2O/c1-2-12-8-5(9)3-4-6(10)7(8)11/h3-4H,2H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDFFRSVLMINCJW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1F)F)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrF2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



amine](/img/structure/B3213560.png)
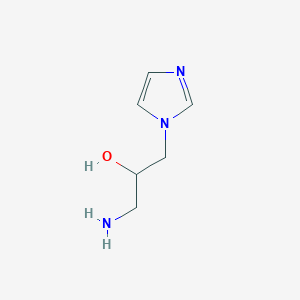
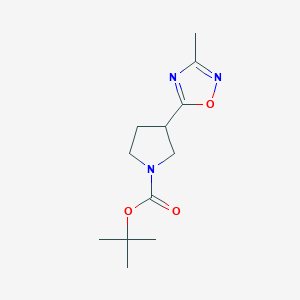
![Ethyl 6-bromo-8-cyanoimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B3213572.png)





